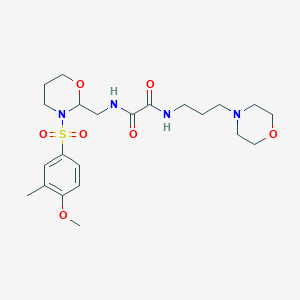![molecular formula C17H21N3O5S B2487659 Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1007927-59-4](/img/structure/B2487659.png)
Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
For a detailed and comprehensive analysis of the requested compound, a more specialized search or direct experimental analysis might be necessary. The synthesis and analysis of complex molecules often require targeted research efforts that might not be broadly covered in the existing literature databases.
References
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater were summarized, emphasizing the microbial degradation pathways and potential environmental impacts (S. Thornton et al., 2020).
- The toxicological effects of ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane on marine biota and human concerns were reviewed, highlighting the environmental and health implications of these compounds (A. D. da Silva et al., 2021).
- The environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals were examined, discussing their biodegradation, atmospheric oxidation, and low toxicity to aquatic life (Charles A. Staples, 2001).
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Synthesis Analysis Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate plays a crucial role as an intermediate in the synthesis of complex compounds, such as apixaban, an anticoagulant. X-ray powder diffraction data are essential for determining the crystal structure of such intermediates, ensuring the purity and correctness of the synthesized compounds (Wang et al., 2017).
Synthesis of Novel Annelated 2-Oxopiperazines This compound is also involved in the synthesis of novel annelated 2-oxopiperazines. The interaction with N-arylmaleimides and other reagents leads to the formation of new heterocyclic systems. These synthetic routes open doors to creating new molecules with potential applications in various fields, including pharmaceuticals (Medvedevat et al., 2015).
Development of Antimicrobial and Antioxidant Agents this compound is significant in the synthesis of compounds with antimicrobial and antioxidant properties. Its derivatives have shown promising results in inhibiting bacterial and fungal growth, indicating potential for developing new antimicrobial agents (Raghavendra et al., 2016).
Impurity Profiling in Drug Synthesis In pharmaceutical research, understanding the impurity profile of drug substances is crucial. This compound is studied for its impurity profile using techniques like liquid chromatography-mass spectrometry. This is vital for ensuring the safety and efficacy of the drug substances (Thomasberger et al., 1999).
Synthesis of Novel Thiazoles and Their Derivatives The compound also finds applications in synthesizing novel thiazoles and their derivatives, known for their antimicrobial activities. These derivatives can combat various bacterial and fungal infections, highlighting their potential in medicinal chemistry (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
ethyl 2-[1-[(2-methoxybenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-14(21)10-12-16(23)18-8-9-20(12)17(26)19-15(22)11-6-4-5-7-13(11)24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,23)(H,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCHAYVUPFVIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2487577.png)

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)



![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide](/img/structure/B2487591.png)

![9-(4-bromophenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487594.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487595.png)

